molecular formula C11H7N3O2 B7904121 5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- CAS No. 61466-37-3

5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino-

Cat. No.: B7904121
CAS No.: 61466-37-3
M. Wt: 213.19 g/mol
InChI Key: NFAYZYZWXILGLQ-UHFFFAOYSA-N
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Description

5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions . The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:
  • Oxidation : Potassium permanganate, hydrogen peroxide.
  • Reduction : Sodium borohydride, lithium aluminum hydride.
  • Substitution : Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-aminochromeno[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-11-13-5-7-9(14-11)6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAYZYZWXILGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3C(=O)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462648
Record name 5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61466-37-3
Record name 5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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